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Compound of Interest

Compound Name: 1-(4-Bromophenyl)piperazin-2-one

Cat. No.: B1505875 Get Quote

Introduction
This document provides a technical summary of the known chemical properties of 1-(4-
Bromophenyl)piperazin-2-one. It is critical to distinguish this compound from the more

extensively studied and commercially available analog, 1-(4-Bromophenyl)piperazine. The

defining structural feature of the subject compound is the presence of a carbonyl group at the

2-position of the piperazine ring, which significantly alters its chemical and electronic

properties. Publicly available data on 1-(4-Bromophenyl)piperazin-2-one is limited, and this

guide serves to consolidate the existing information and provide context based on the broader

class of N-aryl piperazinones.

Chemical Identity
The fundamental identification parameters for 1-(4-Bromophenyl)piperazin-2-one and its

hydrochloride salt are detailed below. The hydrochloride salt is the form most commonly cited

in chemical databases.
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Identifier Data Source

Chemical Name
1-(4-bromophenyl)piperazin-2-

one
N/A

Synonyms
2-Piperazinone, 1-(4-

bromophenyl)-
[1]

CAS Number
1187931-21-0 (for

hydrochloride salt)
[1]

Molecular Formula C₁₀H₁₁BrN₂O [1]

Molecular Formula (HCl Salt) C₁₀H₁₁BrN₂O·HCl [1]

SMILES
C1CN(C(=O)CN1)C2=CC=C(C

=C2)Br
N/A

InChI

InChI=1S/C10H11BrN2O/c11-

8-1-3-9(4-2-8)13-6-5-12-7-

10(13)14/h1-4,12H,5-7H2

N/A

InChIKey
WORBLAPBQYNWAU-

UHFFFAOYSA-N
N/A

Physicochemical and Spectral Properties
Detailed experimental physicochemical data for 1-(4-Bromophenyl)piperazin-2-one is not

widely available in the scientific literature. The following table summarizes the calculated and

predicted properties.
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Property Value Notes

Molecular Weight 255.11 g/mol Calculated for C₁₀H₁₁BrN₂O

Molecular Weight (HCl Salt) 291.57 g/mol
Calculated for

C₁₀H₁₁BrN₂O·HCl[1]

Monoisotopic Mass 254.00548 Da N/A

Appearance Not reported N/A

Melting Point Not reported N/A

Boiling Point Not reported N/A

Solubility Not reported N/A

Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide an indication of the ion's size and shape

in the gas phase. The following are predicted values for various adducts of the parent

compound.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 255.01276 147.5

[M+Na]⁺ 276.99470 157.4

[M-H]⁻ 252.99820 152.4

[M+NH₄]⁺ 272.03930 164.8

[M+K]⁺ 292.96864 145.4

Synthesis and Reactivity
Specific, validated synthesis protocols for 1-(4-Bromophenyl)piperazin-2-one are not detailed

in the reviewed literature. However, general synthetic strategies for N-arylpiperazin-2-ones offer

valuable insight into potential manufacturing pathways.
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General Synthetic Approaches
The synthesis of N-arylpiperazin-2-ones typically involves the formation of the piperazinone

ring through cyclization reactions. A common approach is the reaction of an N-

arylethylenediamine with a two-carbon electrophile that can undergo cyclization. Another

plausible route is the direct arylation of a pre-formed piperazin-2-one, although this can be

challenging due to the presence of the amide nitrogen.

A recently developed metal-promoted cascade approach for piperazin-2-ones utilizes a chloro

allenylamide, primary amines, and aryl iodides, which allows for the creation of three new

bonds in a single step.[2] This methodology introduces two points of diversity, making it a

valuable tool for creating libraries of biologically relevant piperazinones.[2]

The diagram below illustrates a generalized synthetic workflow for N-arylpiperazines, which can

be conceptually adapted for piperazin-2-one synthesis.
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Aryl Halide
(e.g., 4-Bromoaniline)

N-Arylation / Cyclization

Piperazine-2-one or
Precursor

Catalyst
(e.g., Pd-based)

Base
(e.g., NaOtBu)

Solvent
(e.g., Toluene)

1-(4-Bromophenyl)piperazin-2-one

Conceptual Synthetic Workflow

Click to download full resolution via product page

Figure 1. A conceptual workflow for the synthesis of N-aryl piperazinones.

Reactivity Profile
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The reactivity of 1-(4-Bromophenyl)piperazin-2-one is dictated by its principal functional

groups: the N-aryl system, the amide within the piperazinone ring, the secondary amine, and

the bromophenyl group.

N-Arylation: The secondary amine (NH) is a nucleophilic site and can undergo further

substitution reactions, such as alkylation or acylation.

Amide Chemistry: The amide bond is generally stable but can be hydrolyzed under strong

acidic or basic conditions. The carbonyl group can also influence the reactivity of adjacent

positions.

Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for

cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a

wide range of substituents. This makes the compound a useful intermediate for creating

more complex molecules.

Potential Applications and Biological Activity
While no specific biological studies have been published for 1-(4-Bromophenyl)piperazin-2-
one, the broader class of piperazine and piperazinone derivatives is of significant interest in

medicinal chemistry.

The piperazine moiety is a common scaffold in drugs targeting the central nervous system

(CNS).[3][4] Many piperazine derivatives exhibit pharmacological activity at neurotransmitter

receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.[5] Consequently,

they are investigated for a variety of therapeutic applications, including as antipsychotic,

antidepressant, and anxiolytic agents.[3][6]

The structural modifications present in 1-(4-Bromophenyl)piperazin-2-one compared to its

more studied piperazine counterpart could lead to a distinct pharmacological profile. The

introduction of the carbonyl group may alter receptor binding affinity, selectivity, and

pharmacokinetic properties. Therefore, this compound represents a novel scaffold for

investigation in CNS drug discovery programs. The piperazine and its derivatives have also

been explored for their anti-inflammatory, antimicrobial, and anticonvulsant activities.[7]
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Figure 2. Established pharmacological roles of the piperazine scaffold.

Conclusion
1-(4-Bromophenyl)piperazin-2-one is a sparsely characterized compound with potential as a

building block in medicinal chemistry, particularly for the development of novel CNS-active

agents. While basic identifiers and predicted spectral data are available for its hydrochloride

salt, a comprehensive understanding of its chemical and biological properties requires further

experimental investigation. The synthetic and pharmacological context provided by the broader

class of N-aryl piperazines and piperazinones suggests that this compound is a worthwhile

target for future research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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